Cas no 941292-85-9 ((S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol)
(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol
- tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
- (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol
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- Inchi: 1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1
- InChI Key: CBKJDZORBWJUEV-VIFPVBQESA-N
- SMILES: O(C(NC[C@@H](CO)C(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 217.16779360 g/mol
- Monoisotopic Mass: 217.16779360 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 217.31
- XLogP3: 1.8
- Topological Polar Surface Area: 58.6
(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538927-1g |
Tert-butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate |
941292-85-9 | 98% | 1g |
¥13494.00 | 2024-04-24 |
(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol
Recent Advances in the Study of (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol (CAS: 941292-85-9)
In recent years, (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol (CAS: 941292-85-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly valuable in the development of chiral drugs, where enantiomeric purity is essential for therapeutic efficacy and safety. The growing body of research on this compound underscores its potential in addressing unmet medical needs and advancing drug discovery.
One of the most notable applications of (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol is its role in the synthesis of protease inhibitors. Recent studies have demonstrated its utility in constructing key pharmacophores for inhibitors targeting viral proteases, such as those involved in HIV and hepatitis C. The tert-butoxycarbonyl (Boc) protecting group in this compound provides stability during synthetic processes, while the chiral center ensures the desired enantioselectivity. Researchers have optimized synthetic routes to achieve high yields and purity, which are critical for scaling up production in pharmaceutical manufacturing.
In addition to its applications in antiviral drug development, (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol has been investigated for its potential in neurodegenerative disease research. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use as a precursor in the synthesis of small molecules targeting amyloid-beta aggregation, a hallmark of Alzheimer's disease. The study reported that derivatives of this compound exhibited promising activity in reducing amyloid-beta fibril formation in vitro, suggesting a potential therapeutic avenue for further exploration.
Another area of interest is the compound's role in peptide synthesis. The Boc-protected amine functionality allows for selective deprotection under mild conditions, making it a versatile building block for solid-phase peptide synthesis (SPPS). Recent advancements in SPPS methodologies have leveraged this compound to produce complex peptides with high fidelity, which are increasingly important in the development of peptide-based therapeutics. For instance, a 2022 study in Organic Letters detailed an efficient synthesis of cyclic peptides using (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol as a key intermediate, demonstrating its utility in constructing constrained peptide scaffolds with enhanced bioavailability.
Despite its promising applications, challenges remain in the large-scale production and purification of (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol. Recent efforts have focused on green chemistry approaches to minimize waste and improve sustainability. A 2023 report in Green Chemistry described a catalytic asymmetric synthesis route that reduces the reliance on hazardous reagents and solvents, aligning with the pharmaceutical industry's push toward environmentally friendly processes. These innovations not only enhance the compound's accessibility but also address regulatory and environmental concerns.
Looking ahead, the continued exploration of (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol is expected to yield new insights into its applications across diverse therapeutic areas. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinically viable solutions. As research progresses, this compound is poised to play a pivotal role in the next generation of drug discovery and development, offering hope for novel treatments for some of the most challenging diseases.
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